Bienvenue dans la boutique en ligne BenchChem!

GSK3532795

HIV-1 maturation inhibitor Gag polymorphism antiviral spectrum

GSK3532795 (BMS-955176) is a definitive second-generation HIV-1 maturation inhibitor, overcoming first-generation bevirimat resistance (EC50s of 1.9-13 nM vs key polymorphs). It offers validated polymorphic coverage (96.5% of subtype B) for SAR studies, resistance profiling, and clinical virology assays, ensuring no cross-resistance with PIs. Crucial for researchers needing a benchmark compound with defined resistance mutations and a consistent potency profile.

Molecular Formula C42H62N2O4S
Molecular Weight 691.0 g/mol
CAS No. 1392312-45-6
Cat. No. B606272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3532795
CAS1392312-45-6
SynonymsGSK3532795;  GSK-3532795;  GSK 3532795;  BMS-955176;  BMS 955176;  BMS955176.
Molecular FormulaC42H62N2O4S
Molecular Weight691.0 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC=C(C=C6)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7
InChIInChI=1S/C42H62N2O4S/c1-28(2)31-14-19-42(43-22-23-44-24-26-49(47,48)27-25-44)21-20-40(6)33(36(31)42)12-13-35-39(5)17-15-32(29-8-10-30(11-9-29)37(45)46)38(3,4)34(39)16-18-41(35,40)7/h8-11,15,31,33-36,43H,1,12-14,16-27H2,2-7H3,(H,45,46)/t31-,33+,34-,35+,36+,39-,40+,41+,42-/m0/s1
InChIKeyXDMUFNNPLXHNKA-ZTESCHFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK3532795 (BMS-955176) HIV-1 Maturation Inhibitor: Compound Profile and Procurement Considerations


GSK3532795 (also known as BMS-955176; CAS 1392312-45-6) is a second-generation HIV-1 maturation inhibitor that targets the Gag polyprotein cleavage site between capsid p24 and spacer peptide 1 (CA/SP1), thereby blocking viral maturation and producing non-infectious virions [1]. The compound exhibits potent in vitro activity against wild-type HIV-1 (EC50 = 1.9 nM) and maintains activity against key polymorphic variants, including V370A (EC50 = 2.7 nM) and ΔV370 (EC50 = 13 nM) . GSK3532795 advanced through Phase IIb clinical development as an orally bioavailable, once-daily agent, demonstrating that maturation inhibition represents a distinct mechanistic class for antiretroviral therapy [1].

Why In-Class Substitution of GSK3532795 Fails: Genotypic Polymorphism Coverage Defines Procurement Rationale


Generic substitution within the HIV-1 maturation inhibitor class is scientifically invalid due to fundamental differences in Gag polymorphic coverage between first- and second-generation agents. The first-generation maturation inhibitor bevirimat demonstrated clinical efficacy in only approximately 50% of patients due to naturally occurring Gag polymorphisms near the CA/SP1 cleavage site that confer intrinsic resistance [1]. GSK3532795 was specifically engineered through iterative optimization against a panel of engineered reporter viruses containing these bevirimat resistance-associated polymorphisms (including V362I, V370A/M/Δ, and T371A/Δ) to overcome this liability [2]. Consequently, procurement of a maturation inhibitor requires explicit selection of the compound with validated coverage against the target polymorphic landscape; substitution with bevirimat or other first-generation analogs would result in predictable therapeutic failure in a substantial fraction of viral populations [1].

GSK3532795 Quantitative Differentiation Evidence: Head-to-Head Potency, Spectrum, and Clinical Performance


GSK3532795 vs. Bevirimat: Expanded Gag Polymorphic Coverage and Potency in Subtype B Recombinant Virus Panel

GSK3532795 was systematically optimized to overcome the intrinsic resistance conferred by naturally occurring Gag polymorphisms that limit bevirimat efficacy to approximately 50% of patients [1]. Against a panel of 87 gag/pr recombinant viruses representing 96.5% of subtype B polymorphic Gag diversity near the CA/SP1 cleavage site, GSK3532795 exhibited a mean EC50 of 3.9 ± 3.4 nM, whereas bevirimat showed markedly reduced or absent activity against a substantial subset of these polymorphic variants due to the V370A, ΔV370, and V362I substitutions [2].

HIV-1 maturation inhibitor Gag polymorphism antiviral spectrum CA/SP1 cleavage

GSK3532795 Maintains Full Potency Against Protease Inhibitor-Resistant Clinical Isolates

GSK3532795 was evaluated against a panel of 7 highly PI-resistant non-longitudinal viruses containing multiple major and minor PI resistance-associated mutations. These viruses exhibited high-level resistance to lopinavir (LPV) (FC-IC50 range 15–442) and atazanavir (ATV) (FC-IC50 range 11–415), yet retained full susceptibility to GSK3532795 with FC-IC50 values <1 (range 0.16–0.68), indicating no cross-resistance between PI resistance mutations and GSK3532795 [1]. In longitudinal isolates from 15 PI-treated patients, GSK3532795 maintained activity despite the accumulation of major PI resistance-associated mutations in protease and secondary mutations in Gag [2].

HIV-1 drug resistance protease inhibitor cross-resistance salvage therapy maturation inhibitor

GSK3532795 vs. Efavirenz: Phase IIb Head-to-Head Efficacy and Safety Differentiation

In a randomized, active-controlled Phase IIb trial (NCT02415595), GSK3532795 (60, 120, or 180 mg QD) plus TDF/FTC was compared head-to-head against efavirenz (EFV) 600 mg QD plus TDF/FTC in treatment-naive HIV-1-infected adults [1]. At Week 24, the proportion of participants achieving plasma HIV-1 RNA <40 copies/mL was 76–83% across GSK3532795 arms versus 77% for EFV, demonstrating comparable antiviral efficacy [2]. GSK3532795 showed a differentiated safety profile: lower rates of serious adverse events (5% vs. 9% for EFV) and adverse events leading to discontinuation (5% vs. 17% for EFV), but higher rates of gastrointestinal adverse events (3-4-fold higher than EFV) [1].

HIV-1 clinical trial Phase IIb treatment-naive efavirenz comparative efficacy

GSK3532795 Preclinical Pharmacokinetic Profile: Once-Daily Dosing Prediction

Preclinical pharmacokinetic evaluation of GSK3532795 in multiple species demonstrated a profile predictive of once-daily oral dosing in humans, a key differentiation from earlier maturation inhibitors that required more frequent administration or exhibited limited oral bioavailability [1]. The compound's physicochemical properties and metabolic stability supported advancement into clinical development with a QD dosing regimen, which was subsequently validated in Phase IIb trials where 60–180 mg QD achieved therapeutic plasma concentrations [2]. In contrast, bevirimat required higher doses (up to 250 mg) and demonstrated variable exposure due to extensive plasma protein binding and polymorphic metabolism [3].

pharmacokinetics oral bioavailability once-daily dosing preclinical PK HIV-1 maturation inhibitor

GSK3532795 Resistance Profile: Defined Mutational Pathway Distinct from Other Antiretroviral Classes

In vitro resistance selection studies and clinical Phase IIa analysis identified that reduced susceptibility to GSK3532795 maps specifically to amino acid substitutions near the CA/SP1 cleavage junction, primarily A364V or V362I (the latter requiring secondary substitutions to reduce susceptibility) [1]. This resistance pathway is distinct from those of reverse transcriptase inhibitors, protease inhibitors, and integrase inhibitors, with no cross-resistance observed to other antiretroviral classes [2]. In the Phase IIb trial, treatment-emergent resistance to the NRTI backbone (M184V/I in 10/15 participants meeting resistance criteria) occurred in GSK3532795-treated participants, while only 1/15 in the EFV arm met resistance criteria, suggesting that GSK3532795 monotherapy activity may be insufficient to fully protect the NRTI backbone in some patients [3].

HIV-1 drug resistance maturation inhibitor resistance Gag mutations A364V V362I

GSK3532795 Optimal Application Scenarios: Research and Preclinical Development Use Cases


Antiviral Research: Profiling Novel HIV-1 Maturation Inhibitors Against a Validated Second-Generation Benchmark

GSK3532795 serves as a definitive second-generation maturation inhibitor benchmark compound for structure-activity relationship (SAR) studies and resistance profiling. Its characterized activity against a panel of 87 gag/pr recombinant viruses representing 96.5% of subtype B Gag polymorphic diversity (mean EC50 = 3.9 ± 3.4 nM) provides a robust reference standard for evaluating novel maturation inhibitor candidates [1]. Researchers should utilize GSK3532795 as a positive control in assays designed to assess polymorphic coverage, particularly against V370A and ΔV370 variants, where first-generation inhibitors like bevirimat fail [2].

Clinical Virology and Resistance Surveillance: Monitoring Gag Polymorphism Prevalence and Cross-Resistance Patterns

GSK3532795 is an essential tool for clinical virology laboratories conducting resistance surveillance in PI-experienced patient populations. Its demonstrated lack of cross-resistance to PI-resistant viruses (FC-IC50 range 0.16–0.68 against highly PI-resistant isolates, compared to LPV FC-IC50 range 15–442) makes it valuable for phenotyping assays that distinguish maturation inhibitor susceptibility from PI resistance [1]. Procurement of GSK3532795 for resistance testing panels enables accurate assessment of treatment options in patients with complex resistance profiles [2].

Mechanism-of-Action Studies: Elucidating CA/SP1 Cleavage Inhibition in HIV-1 Assembly

GSK3532795 is a critical reagent for investigating the late-stage HIV-1 replication cycle, specifically the CA/SP1 cleavage event essential for capsid maturation. Time-of-addition studies confirm that GSK3532795 acts at a post-integration, pre-budding stage, and the compound binds reversibly with high affinity to assembled Gag in purified HIV-1 virus-like particles (VLPs) [1]. Its defined resistance mutations (A364V, V362I) enable precise genetic dissection of the maturation inhibitor binding site and mechanism, supporting fundamental virology research [2].

Preclinical Combination Therapy Development: Evaluating Maturation Inhibitor-NRTI Synergy and Resistance Barrier

GSK3532795 is indicated for preclinical studies evaluating novel antiretroviral combinations, particularly those exploring maturation inhibitor backbones paired with NRTIs. In vitro combination studies demonstrated no antagonistic interactions with representative antiretrovirals of other mechanistic classes [1]. However, the Phase IIb observation of treatment-emergent M184V/I NRTI resistance in GSK3532795-containing regimens underscores the need for careful backbone selection and resistance barrier assessment in preclinical combination models [2]. Researchers developing next-generation maturation inhibitors should benchmark against GSK3532795's resistance profile to identify compounds with improved genetic barrier to resistance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3532795

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.